molecular formula C22H22O9 B14456020 Acetic acid;fluoranthene-2,4,8-triol CAS No. 73921-77-4

Acetic acid;fluoranthene-2,4,8-triol

Cat. No.: B14456020
CAS No.: 73921-77-4
M. Wt: 430.4 g/mol
InChI Key: LZPZIHCHXPHSHY-UHFFFAOYSA-N
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Description

Acetic acid;fluoranthene-2,4,8-triol is a compound that combines the properties of acetic acid and fluoranthene-2,4,8-triol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. Fluoranthene-2,4,8-triol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) known for its interesting photophysical and fluorescence properties . The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

The synthesis of acetic acid;fluoranthene-2,4,8-triol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Acetic acid;fluoranthene-2,4,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of fluoranthene-2,4,8-trione, while reduction can yield fluoranthene-2,4,8-triol .

Scientific Research Applications

Acetic acid;fluoranthene-2,4,8-triol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a fluorescent probe due to its unique photophysical properties . In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent. In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of acetic acid;fluoranthene-2,4,8-triol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as an antimicrobial agent, disrupting the cell membranes of bacteria and fungi . The fluoranthene-2,4,8-triol component can interact with various cellular pathways, potentially leading to changes in gene expression and protein function. The exact molecular targets and pathways involved are still being studied, but preliminary research suggests that the compound may have multiple modes of action .

Comparison with Similar Compounds

Acetic acid;fluoranthene-2,4,8-triol can be compared to other similar compounds, such as fluoranthene-2,4,8-triol and acetic acid aloneOther similar compounds include various fluoranthene derivatives, which may have different substituents on the fluoranthene ring, leading to variations in their chemical and physical properties .

Properties

CAS No.

73921-77-4

Molecular Formula

C22H22O9

Molecular Weight

430.4 g/mol

IUPAC Name

acetic acid;fluoranthene-2,4,8-triol

InChI

InChI=1S/C16H10O3.3C2H4O2/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14;3*1-2(3)4/h1-7,17-19H;3*1H3,(H,3,4)

InChI Key

LZPZIHCHXPHSHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O

Origin of Product

United States

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